Dicyclohexylamine Borane

Organic Synthesis Process Chemistry Reagent Handling

Choose Dicyclohexylamine Borane (DCAB) to eliminate the operational hazards of pyrophoric borane solutions and the byproducts of unselective NaBH₄. As a mild, secondary amine-borane complex, DCAB's steric bulk delivers strict chemo- and regioselectivity for reducing complex steroidal ketones and clean monohydroboration of terminal alkynes, critical for high-purity API intermediates. Its bench-stable solid form enables safe, large-scale manufacturing. For medicinal chemistry, DCAB enables a highly efficient one-pot, divergent borylation protocol, allowing rapid SAR exploration of aryl/vinyl halide intermediates from a single setup.

Molecular Formula C12H23BN
Molecular Weight 192.13 g/mol
CAS No. 131765-96-3
Cat. No. B1646175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylamine Borane
CAS131765-96-3
Molecular FormulaC12H23BN
Molecular Weight192.13 g/mol
Structural Identifiers
SMILES[B].C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;
InChIKeyZIGNYCHWQJCLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexylamine Borane (CAS 131765-96-3): A Stable, Solid Amine-Borane Complex for Selective Reduction and Borylation


Dicyclohexylamine borane (DCAB, CAS 131765-96-3) is an amine-borane complex with the molecular formula C₁₂H₂₆BN (BH₃·NHCy₂), typically supplied as a crystalline solid with a melting point of 118.2 °C . It functions primarily as a mild, selective reducing agent and as a stable borane source in organic synthesis. DCAB belongs to the class of secondary amine-borane adducts, which are generally characterized by enhanced thermal and hydrolytic stability compared to simpler borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) [1].

Why Substituting Dicyclohexylamine Borane with a Generic Borane Complex Compromises Experimental Reproducibility and Safety


Substituting dicyclohexylamine borane with a generic 'borane complex' in a synthetic protocol is a high-risk maneuver due to the substantial variability in stability, reactivity, and handling requirements across the class . While all amine-boranes deliver a hydride equivalent, the steric bulk of the dicyclohexylamine moiety fundamentally alters the reagent's physical state, thermal and hydrolytic stability, and reduction selectivity profile compared to smaller adducts like BH₃·THF or BH₃·Me₂S [1]. These differences directly impact reaction kinetics, chemo- and regioselectivity, and the ability to work in protic solvents, meaning a simple molar equivalent replacement will almost certainly not recapitulate the original experimental outcome and may introduce significant safety hazards .

Dicyclohexylamine Borane (CAS 131765-96-3): Quantitative Comparative Evidence for Scientific Selection


Thermal and Physical Stability of Dicyclohexylamine Borane Compared to Ether and Sulfide Borane Complexes

Dicyclohexylamine borane (DCAB) is a bench-stable, crystalline solid (mp = 118.2 °C) , whereas the widely used alternative borane-tetrahydrofuran (BH₃·THF) is a highly reactive, pyrophoric liquid solution that requires stringent handling under inert atmosphere and refrigeration to prevent decomposition and dangerous pressure buildup . This fundamental difference in physical state and thermal stability means DCAB can be weighed in air, significantly simplifying experimental setup and reducing the risk of exposure to hazardous, flammable vapors [1].

Organic Synthesis Process Chemistry Reagent Handling

Superior Chemoselectivity of Amine-Boranes over Sodium Borohydride in Steroidal Ketone Reduction

In a direct comparative study of reducing agents for steroidal ketones, complexes of secondary amines with borane (R₂NH·BH₃), a class to which DCAB belongs, surpassed sodium borohydride (NaBH₄) in both chemo- and regioselectivity [1]. While the study presents class-level data for amine-boranes, it explicitly highlights that this enhanced selectivity was achieved under milder reaction conditions. This indicates that DCAB, as a representative secondary amine-borane, offers a superior selectivity profile for complex, polyfunctional substrates compared to the more common hydride donor, NaBH₄ [2].

Steroid Chemistry Chemoselective Reduction Pharmaceutical Synthesis

Dicyclohexylamine Borane as a Cost-Effective, One-Pot Borylation Reagent for Aryl and Vinyl Halides

Dicyclohexylamine borane complex (DCAB) has been specifically identified and applied by the Pucheault Group at the Université de Bordeaux as a cost-effective and easy-to-handle alternative to conventional borylation reagents . In a one-pot procedure, DCAB facilitates the conversion of aryl and vinyl halides into a variety of boronic acid derivatives (e.g., BF₃K salts, Bpin esters, MIDA boronates) simply by altering the quench and workup conditions [1]. This contrasts with multi-step, often cryogenic, protocols required for many traditional borylating agents, offering a streamlined and versatile approach.

Cross-Coupling Borylation Suzuki-Miyaura Pharmaceutical Intermediates

High Regioselectivity of Dicyclohexylborane (Chx₂BH) in Alkyne Hydroboration Minimizes Dihydroboration Byproducts

Dicyclohexylamine borane serves as a convenient precursor to the highly regioselective hydroborating agent dicyclohexylborane (Chx₂BH). In a systematic investigation of alkyne hydroboration, sterically demanding dialkylboranes including dicyclohexylborane were shown to afford 'insignificant amounts of dibora derivatives,' whereas less hindered dialkylboranes like 9-BBN and di-n-hexylborane produced 'considerable quantities of 1,1-diboraalkanes' [1]. This means that using a reagent derived from DCAB leads to cleaner monohydroboration, preventing the formation of over-reacted byproducts that complicate purification and reduce yield [2].

Alkyne Chemistry Hydroboration Regioselectivity Vinylborane Synthesis

High-Value Application Scenarios for Dicyclohexylamine Borane (CAS 131765-96-3) Based on Comparative Evidence


Process-Scale Reduction of Polyfunctional Pharmaceutical Intermediates

The superior chemo- and regioselectivity of secondary amine-boranes like DCAB, as demonstrated in the reduction of complex steroidal ketones [1], makes it an ideal candidate for the large-scale synthesis of pharmaceutical intermediates. Unlike NaBH₄, DCAB can selectively reduce a specific ketone in the presence of other sensitive functional groups (e.g., esters, alkenes, nitriles), minimizing the formation of byproducts and simplifying the downstream purification process. Its solid, bench-stable nature also eliminates the hazards and operational complexity associated with handling pyrophoric BH₃·THF solutions in a manufacturing environment [2].

Streamlined Synthesis of Boronic Acid Building Blocks for Medicinal Chemistry

For medicinal chemistry programs requiring rapid access to diverse boronic acid derivatives for SAR studies, DCAB offers a highly efficient one-pot borylation protocol [1]. This method allows a chemist to take a common aryl or vinyl halide intermediate and convert it into a BF₃K salt for cross-coupling, a Bpin ester for bench stability, or a MIDA boronate for iterative synthesis, all from the same reaction setup by simply changing the workup. This divergent approach drastically reduces the time and material costs associated with preparing a library of boronate building blocks.

Precise Synthesis of Vinylborane Cross-Coupling Partners via Alkyne Monohydroboration

The hydroboration of terminal alkynes with dicyclohexylborane, readily generated from DCAB, provides a reliable and selective route to vinylboranes, which are crucial intermediates in Suzuki-Miyaura cross-coupling reactions [1]. The steric bulk of the dicyclohexyl groups ensures clean monohydroboration without the formation of undesired dibora side products that plague reactions with less bulky reagents like 9-BBN [2]. This leads to higher purity vinylboranes and higher overall yields in the subsequent coupling steps, which is critical for the efficient construction of complex molecular architectures in natural product synthesis and drug discovery.

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